Cas no 105234-30-8 (2-(4-Oxoquinazolin-1(4H)-yl)acetic acid)

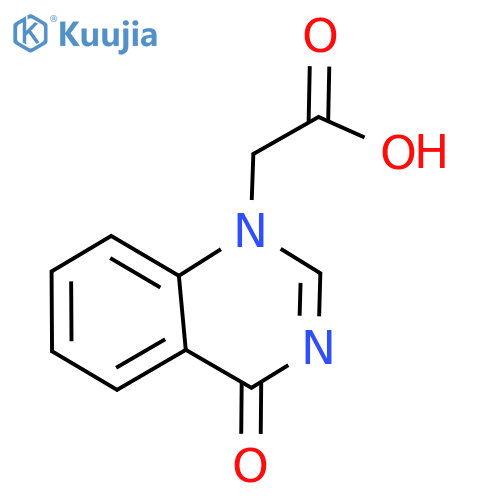

105234-30-8 structure

商品名:2-(4-Oxoquinazolin-1(4H)-yl)acetic acid

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Oxoquinazolin-1(4H)-yl)aceticacid

- SCHEMBL4825486

- CS-0156006

- BS-14237

- 1,4-Dihydro-chinazolin-4-on-1-yl-essigsaure

- 105234-30-8

- AKOS022647762

- 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid

- MFCD24490368

- D82849

- 2-(4-oxoquinazolin-1-yl)acetic acid

- (4-OXOQUINAZOLIN-1-YL)ACETIC ACID

- 2-(4-oxo-1,4-dihydroquinazolin-1-yl)acetic acid

-

- MDL: MFCD24490368

- インチ: 1S/C10H8N2O3/c13-9(14)5-12-6-11-10(15)7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H,13,14)

- InChIKey: RDMDEJWFERSUFP-UHFFFAOYSA-N

- ほほえんだ: C1C=CC=C2C=1C(=O)N=CN2CC(O)=O

計算された属性

- せいみつぶんしりょう: 204.05349212g/mol

- どういたいしつりょう: 204.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 70Ų

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O39170-100mg |

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |

105234-30-8 | 95% | 100mg |

¥787.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O39170-1g |

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |

105234-30-8 | 95% | 1g |

¥3480.0 | 2024-07-19 | |

| Ambeed | A143313-250mg |

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |

105234-30-8 | 95% | 250mg |

$191.0 | 2025-03-18 | |

| Aaron | AR01ECOZ-100mg |

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |

105234-30-8 | 97% | 100mg |

$110.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0787-5g |

2-(4-oxo-1,4-dihydroquinazolin-1-yl)acetic acid |

105234-30-8 | 95% | 5g |

¥9872.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0787-250mg |

2-(4-oxo-1,4-dihydroquinazolin-1-yl)acetic acid |

105234-30-8 | 95% | 250mg |

¥1543.0 | 2024-04-26 | |

| eNovation Chemicals LLC | Y1227338-1g |

2-(4-oxoquinazolin-1(4H)-yl)acetic acid |

105234-30-8 | 95% | 1g |

$520 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226646-250mg |

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |

105234-30-8 | 95% | 250mg |

¥1425.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1227338-1g |

2-(4-oxoquinazolin-1(4H)-yl)acetic acid |

105234-30-8 | 95% | 1g |

$520 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM932-200mg |

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |

105234-30-8 | 95+% | 200mg |

1206.0CNY | 2021-07-17 |

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

105234-30-8 (2-(4-Oxoquinazolin-1(4H)-yl)acetic acid) 関連製品

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:105234-30-8)2-(4-Oxoquinazolin-1(4H)-yl)acetic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):157.0/386.0